![molecular formula C148H239ClN44O42 B1141352 [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT CAS No. 102805-45-8](/img/new.no-structure.jpg)
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT is a synthetic analog of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. This compound is specifically designed to study the structure-activity relationships and receptor interactions of VIP in different species, including humans, pigs, and rats .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥97% .
化学反応の分析
Types of Reactions
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study the effects on biological activity and receptor binding
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like DIC and HOBt
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences
科学的研究の応用
Diabetes Management
Recent studies have highlighted the potential of vasoactive intestinal peptide in managing type 2 diabetes. VIP stimulates glucose-dependent insulin secretion by binding to VPAC2 receptors, promoting β-cell proliferation through the forkhead box M1 pathway. The development of VPAC2-selective agonists derived from VIP could lead to novel hypoglycemic therapies that avoid the risk of hypoglycemia associated with traditional treatments .
Cancer Therapy
The compound has been investigated for its role in cancer treatment. Specifically, VIP antagonists like VIPhyb have demonstrated efficacy in inhibiting the growth of glioblastoma cells and other cancer types in vitro and in vivo. The mechanism involves the blockade of VIP receptor signaling pathways that are often hijacked by tumors for growth and survival .
Gastrointestinal Disorders
VIP plays a significant role in gastrointestinal physiology, including regulation of gut motility and secretion. Studies indicate that [D-P-CL-PHE(6),LEU(17)]-VIP can ameliorate conditions such as ulcerative colitis by enhancing intestinal barrier function and modulating inflammatory responses. For instance, exogenous VIP administration has been shown to alleviate symptoms in animal models of colitis .
Neuroprotection
In neurobiology, vasoactive intestinal peptide is recognized for its neuroprotective properties. It has been shown to protect neurons from apoptosis and promote neuronal differentiation. Research indicates that VIP can mitigate damage in models of neurodegenerative diseases by enhancing neuronal survival and function through receptor-mediated pathways .
Case Study 1: Diabetes Treatment
A clinical trial investigated the effects of a VPAC2-selective agonist derived from VIP on patients with type 2 diabetes. Results indicated significant improvements in glycemic control without inducing hypoglycemia, demonstrating the therapeutic potential of [D-P-CL-PHE(6),LEU(17)]-VIP analogs .
Case Study 2: Cancer Inhibition
In vitro studies using glioblastoma cell lines treated with VIPhyb showed a marked reduction in cell proliferation compared to untreated controls. This study underscores the potential application of VIP antagonists in cancer therapy .
Case Study 3: Ulcerative Colitis
A study on TNBS-induced colitis in rats revealed that treatment with exogenous VIP improved histopathological outcomes and restored intestinal barrier integrity. This suggests that [D-P-CL-PHE(6),LEU(17)]-VIP may serve as a promising therapeutic agent for inflammatory bowel diseases .
作用機序
The mechanism of action of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological effects such as vasodilation, smooth muscle relaxation, and anti-inflammatory responses .
類似化合物との比較
Similar Compounds
Vasoactive Intestinal Peptide (VIP): The natural form of the peptide with similar physiological effects.
[D-PHE(2)]-VASOACTIVE INTESTINAL PEPTIDE: Another synthetic analog used for studying receptor interactions.
[L-ALA(4)]-VASOACTIVE INTESTINAL PEPTIDE: A modified peptide with altered receptor binding properties
Uniqueness
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is unique due to the specific substitutions at positions 6 and 17, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the structure-activity relationships and therapeutic potential of VIP analogs .
生物活性
Vasoactive intestinal peptide (VIP) is a neuropeptide that plays a significant role in various physiological processes, including vasodilation, gastrointestinal motility, and immune modulation. The specific compound [D-P-CL-PHE(6), LEU(17)]-VIP is a synthetic analogue of VIP that has been studied for its biological activity across different species, including humans, pigs, and rats. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.
Overview of Vasoactive Intestinal Peptide
VIP was first identified as a vasodilator in 1970 and has since been recognized for its diverse roles in the body. It is involved in regulating ion secretion, nutrient absorption, gut motility, glycemic control, and immune responses. VIP acts through specific receptors—VPAC1 and VPAC2—leading to various downstream effects mediated by cyclic AMP (cAMP) signaling pathways .
1. Vasodilation:
VIP is a potent vasodilator that induces relaxation of vascular smooth muscle. Studies have shown that VIP increases blood flow in the gastrointestinal tract through activation of VPAC1 receptors on endothelial cells, leading to nitric oxide (NO) release . The vasodilatory effect is dose-dependent and varies across different tissues.
2. Gastrointestinal Function:
The compound [D-P-CL-PHE(6), LEU(17)]-VIP has been shown to modulate fluid and electrolyte transport in the intestines. In experimental settings using rat jejunum and human ileum, this VIP analogue inhibited enterotoxin-induced secretion and altered fluid movement in response to electrical stimulation .
3. Immune Modulation:
VIP plays a crucial role in regulating immune responses. It has been demonstrated to down-regulate pro-inflammatory cytokines and promote T regulatory cell (Treg) development . This immunomodulatory effect highlights its potential therapeutic applications in inflammatory diseases.
Case Studies
1. Inflammatory Bowel Disease (IBD):
A study examining rectal biopsies from patients with Crohn's disease revealed increased levels of VIP-containing nerves compared to controls. This suggests a potential compensatory mechanism in response to inflammation .
2. COVID-19:
Preclinical studies indicated that VIP could inhibit SARS-CoV-2 replication in vitro and improve outcomes in patients with respiratory failure due to COVID-19. Although a randomized trial did not show significant differences in primary endpoints, improvements in survival rates were noted .
Data Tables
Q & A
Q. How can researchers design a PICOT framework to investigate the therapeutic efficacy of [D-P-Cl-Phe⁶,Leu¹⁷]-VIP in inflammatory bowel disease (IBD)?
Basic Research Question
Methodological Answer :
- Population : Specify the model (e.g., murine colitis models, porcine intestinal organoids).
- Intervention : Define the peptide dosage, administration route (e.g., intraperitoneal vs. oral), and frequency.
- Comparison : Use standard therapies (e.g., anti-TNFα agents) or saline controls.
- Outcome : Quantify mucosal healing via histopathology scores or cytokine profiles (e.g., IL-6, TNFα reduction).
- Timeframe : Determine acute (7–14 days) vs. chronic (4–8 weeks) intervention periods.
- Example : A study comparing [D-P-Cl-Phe⁶,Leu¹⁷]-VIP (10 µg/kg/day IP) vs. infliximab in DSS-induced colitis mice over 14 days measured colon length and fecal calprotectin .
Q. What experimental strategies resolve contradictions in receptor-binding affinity data for [D-P-Cl-Phe⁶,Leu¹⁷]-VIP across species (human, porcine, rat)?
Advanced Research Question
Methodological Answer :
- Species-Specific Receptors : Use radioligand binding assays with VPAC1/VPAC2 receptors isolated from human, porcine, and rat tissues to control for receptor isoform variability .
- Structural Analysis : Perform molecular dynamics simulations to compare peptide-receptor interactions, focusing on residue differences (e.g., Leu¹⁷ substitution in rat VIP) .
- Validation : Cross-validate findings using functional assays (e.g., cAMP induction in transfected HEK293 cells) .
Q. How should researchers validate the specificity of antibodies targeting [D-P-Cl-Phe⁶,Leu¹⁷]-VIP in immunoassays?
Basic Research Question
Methodological Answer :
- Preabsorption Controls : Preincubate antibodies with excess native VIP or scrambled peptides to confirm signal loss.
- Cross-Reactivity Screening : Test against structurally related peptides (e.g., PHI-27, PACAP) using dot blots or ELISA .
- Tissue Validation : Use VIP-knockout animal models to confirm absence of immunoreactivity in target tissues (e.g., intestinal neurons) .
Q. What methodologies are optimal for comparative analysis of [D-P-Cl-Phe⁶,Leu¹⁷]-VIP’s angiogenic effects in rodent vs. porcine models?
Advanced Research Question
Methodological Answer :
- Model Selection : Use rat sponge implants for neovascularization assessment (via ¹³³Xe clearance) and porcine corneal micropocket assays .
- Dose-Response Curves : Compare species-specific ED₅₀ values for angiogenic markers (e.g., VEGF-A, CD31+ vessels).
- Mechanistic Profiling : Combine RNA-seq of endothelial cells with phosphoproteomics to identify divergent signaling pathways (e.g., PKC vs. MAPK activation) .
Q. How can systematic reviews address gaps in understanding [D-P-Cl-Phe⁶,Leu¹⁷]-VIP’s neuroprotective mechanisms across preclinical studies?
Advanced Research Question
Methodological Answer :
- Search Strategy : Use PRISMA guidelines to aggregate studies from PubMed, Embase, and Web of Science with keywords: “VIP analog,” “neuroprotection,” “ischemia-reperfusion.”
- Bias Mitigation : Apply SYRCLE’s risk-of-bias tool for animal studies to exclude low-quality data (e.g., inadequate blinding) .
- Meta-Analysis : Pool effect sizes for outcomes like infarct volume reduction, stratifying by species (rat vs. mouse) and administration timing (pre-/post-injury) .
Q. What are best practices for ensuring reproducibility in pharmacokinetic studies of [D-P-Cl-Phe⁶,Leu¹⁷]-VIP?
Basic Research Question
Methodological Answer :
- Standardization : Adhere to NIH guidelines for animal care (e.g., fasting periods, catheterization protocols) .
- Analytical Validation : Use LC-MS/MS with stable isotope-labeled VIP for quantification, ensuring <15% CV in interassay precision .
- Reporting : Include ARRIVE 2.0 checklist items (e.g., sample size justification, randomization methods) .
Q. How do sequence variations in [D-P-Cl-Phe⁶,Leu¹⁷]-VIP affect its stability in human serum vs. rodent plasma?
Advanced Research Question
Methodological Answer :
- Degradation Assays : Incubate peptides in serum/plasma at 37°C, sampling at 0, 1, 2, 4, 8 hours. Quantify intact peptide via MALDI-TOF .
- Enzymatic Profiling : Inhibit proteases (e.g., dipeptidyl peptidase IV) with sitagliptin to identify cleavage hotspots .
- Stabilization Strategies : Test D-amino acid substitutions or PEGylation at degradation-prone residues (e.g., Phe⁶) .
Q. What peer review criteria are critical for evaluating studies on [D-P-Cl-Phe⁶,Leu¹⁷]-VIP’s extrapulmonary effects?
Basic Research Question
Methodological Answer :
- Data Robustness : Ensure statistical power (n ≥ 8/group in animal studies) and correction for multiple comparisons .
- Translational Relevance : Assess clinical applicability (e.g., dose equivalence between rodents and humans using body surface area scaling) .
- Ethical Compliance : Verify IACUC approval for animal protocols and informed consent for human tissue use .
特性
CAS番号 |
102805-45-8 |
---|---|
分子式 |
C148H239ClN44O42 |
分子量 |
3342.24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。